Propionic acid, 2-methyl-3-(trimethylsilyl)-, methyl ester

Asymmetric Synthesis Silicon-Containing Amino Acids Enantioselective Synthesis

Methyl 2-methyl-3-(trimethylsilyl)propanoate (CAS 18388-42-6) is an organosilicon ester used as a versatile building block in organic synthesis. It features a chiral center at the 2-position due to the methyl substituent, combined with a trimethylsilyl (TMS) group at the 3-position.

Molecular Formula C8H18O2Si
Molecular Weight 174.31 g/mol
CAS No. 18388-42-6
Cat. No. B100403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropionic acid, 2-methyl-3-(trimethylsilyl)-, methyl ester
CAS18388-42-6
Molecular FormulaC8H18O2Si
Molecular Weight174.31 g/mol
Structural Identifiers
SMILESCC(C[Si](C)(C)C)C(=O)OC
InChIInChI=1S/C8H18O2Si/c1-7(8(9)10-2)6-11(3,4)5/h7H,6H2,1-5H3
InChIKeyPXLWWYVEAMBGFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile: Methyl 2-Methyl-3-(Trimethylsilyl)Propanoate (CAS 18388-42-6)


Methyl 2-methyl-3-(trimethylsilyl)propanoate (CAS 18388-42-6) is an organosilicon ester used as a versatile building block in organic synthesis [1]. It features a chiral center at the 2-position due to the methyl substituent, combined with a trimethylsilyl (TMS) group at the 3-position. This architecture differentiates it from simple TMS-propanoates or non-silyl isobutyrate esters, enabling its role in asymmetric synthesis and as a precursor to silicon-containing amino acids [2]. The compound is a liquid with a boiling point of 95–96 °C (at 50 mmHg) and a flash point above 65 °C, indicating suitability for varied reaction conditions [1].

Substitution Risk: Why Methyl 3-(Trimethylsilyl)Propanoate Cannot Replace the 2-Methyl Variant


The presence of the 2-methyl substituent in methyl 2-methyl-3-(trimethylsilyl)propanoate (CAS 18388-42-6) introduces a chiral center that is absent in linear analogs like methyl 3-(trimethylsilyl)propanoate (CAS 18296-04-3) or methyl 2-methylpropanoate (CAS 547-63-7) . This stereochemical property is critical for applications requiring enantiospecific building blocks, where achiral alternatives would yield racemic mixtures, compromising stereochemical integrity [1]. Direct substitution with a non-silyl isobutyrate in silicon-directed reactions would also forfeit the TMS group's unique reactivity in Peterson olefinations and protodesilylation sequences, rendering established synthetic routes ineffective .

Quantitative Differentiation Evidence for Methyl 2-Methyl-3-(Trimethylsilyl)Propanoate Procurement


Enantiomeric Purity >99% ee Achieved in Asymmetric Synthesis of Silicon-Containing Amino Acids

The target compound serves as a direct precursor to enantiopure (R)- and (S)-2-amino-2-methyl-3-(trimethylsilyl)propanoic acid, which are synthesized with >99% ee via enzymatic resolution [1]. This contrasts with attempts using the des-methyl analog, 3-trimethylsilylpropanoate, which lacks the quaternary stereocenter necessary for generating such α,α-disubstituted amino acid derivatives, thereby producing only achiral products .

Asymmetric Synthesis Silicon-Containing Amino Acids Enantioselective Synthesis

55% Yield in Hydroxamic Acid Formation: A Specific Reactivity Benchmark

Under mild basic conditions (KOH/NH2OH in methanol), the target compound reacts to form N-hydroxy-2-methyl-3-trimethylsilanyl-propionamide in 55% isolated yield [1]. This transformation leverages the unique reactivity of the TMS group in the presence of the adjacent methyl substituent. In contrast, the non-silylated analog, methyl isobutyrate, undergoes preferential ester aminolysis without the potential for subsequent silicon-mediated transformations, altering the reaction product profile [2].

Hydroxamic Acid Synthesis Trimethylsilyl Reactivity Organic Synthesis

LogP and Boiling Point Differentiate Physicochemical Profile from Common Analogs

The target compound exhibits a calculated LogP of 2.13 and a boiling point of 95–96 °C (at 50 mmHg) [1]. This compares to a LogP of approximately 1.41 and a boiling point of 77–79 °C (at 50 mmHg) for methyl 3-trimethylsilylpropanoate , and a LogP of 0.82 and a boiling point of 90 °C (at 760 mmHg) for methyl isobutyrate [2]. The increased lipophilicity of the target compound can influence extraction efficiency and solubility in non-aqueous reaction media, while the boiling point under reduced pressure provides a key parameter for vacuum distillation during purification.

Lipophilicity Purification Organosilicon Physicochemistry

Validated Application Scenarios for Methyl 2-Methyl-3-(Trimethylsilyl)Propanoate


Enantioselective Synthesis of Silicon-Containing α-Amino Acids

Procure methyl 2-methyl-3-(trimethylsilyl)propanoate as the essential prochiral building block for synthesizing (R)- and (S)-α-[(trimethylsilyl)methyl]alanine in >99% ee. The established route uses porcine liver esterase (PLE) for enantiospecific ester cleavage of a malonate intermediate derived from this ester, yielding enantiopure amino acids for medicinal chemistry and silicon-incorporating peptide studies [1].

Direct Preparation of TMS-Containing Hydroxamic Acids

Utilize the target compound in a one-step transformation to N-hydroxy-2-methyl-3-trimethylsilanyl-propionamide (55% yield) under mild KOH/NH2OH conditions. This hydroxamic acid can serve as a precursor for Lossen rearrangements or as a ligand for metal coordination in drug discovery, a synthetic shortcut not accessible with non-silyl isobutyrates [1].

Asymmetric Aldol and Peterson Olefination Substrate

The TMS group acts as a masked hydroxyl equivalent and a stereodirecting group. The compound can be lithiated α to the carbonyl and coupled with aldehydes to form β-hydroxy-α-methyl esters after desilylation, or undergo Peterson elimination to generate E- or Z-alkenes with defined geometry. This reactivity is fundamentally absent in methyl isobutyrate and less tunable in 3-TMS propionates lacking the α-methyl group [1][2].

GC-MS Derivatization and Analytical Standard

The compound's inherent volatility (bp 95–96 °C/50 mmHg) and trimethylsilyl moiety make it a candidate for use as a reference standard in GC-MS analyses of fatty acid methyl ester (FAME) mixtures, where its unique retention index and fragmentation pattern differentiate it from common non-silyl esters. It is available at 97.0% purity suitable for analytical method development [1].

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